molecular formula C6H11F2NO B13464941 3-((Difluoromethoxy)methyl)cyclobutan-1-amine

3-((Difluoromethoxy)methyl)cyclobutan-1-amine

Cat. No.: B13464941
M. Wt: 151.15 g/mol
InChI Key: ZLMQAUVMMJNZLK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-(difluoromethoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-3-4-1-5(9)2-4/h4-6H,1-3,9H2

InChI Key

ZLMQAUVMMJNZLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COC(F)F

Origin of Product

United States

Chemical Reactions Analysis

3-((Difluoromethoxy)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts like palladium and platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Difluoromethoxy)methyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. For instance, as an antagonist of the vasopressin V1a receptor, it binds to the receptor and inhibits its activity, which can affect various physiological processes. The pathways involved in its action are still under investigation, but it is known to influence signaling pathways related to vasopressin.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₅H₉F₂NO
  • SMILES : C1C(CC1OC(F)F)N
  • InChIKey : XCETWYZHGSROBO-UHFFFAOYSA-N
  • Key Features : A cyclobutane ring substituted with a difluoromethoxy methyl group (–CH₂OCF₂H) and an amine (–NH₂) at position 1. The difluoromethoxy group introduces electron-withdrawing effects, while the strained cyclobutane ring may influence conformational flexibility .

Comparison with Structurally Similar Compounds

3,3-Difluorocyclopentan-1-amine Hydrochloride

  • Molecular Formula : C₅H₈F₂N·HCl
  • CAS : 939398-48-8
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered), leading to reduced ring strain and increased flexibility. difluoromethoxy methyl group. Physicochemical Impact: Higher molecular weight (141.15 g/mol vs. 133.13 g/mol for the target) and hydrochloride salt form enhances water solubility .

3-(3-Chlorophenyl)cyclobutan-1-amine

  • Molecular Formula : C₁₀H₁₂ClN
  • CAS : 1156296-61-5
  • Key Differences: Substituent: Chlorophenyl group introduces aromaticity and bulkiness, increasing lipophilicity (clogP ~2.5 vs. ~1.2 for the target).

(1R,3S)-3-Fluorocyclopentan-1-amine

  • Molecular Formula : C₅H₈FN
  • CAS : 2382100-86-7
  • Key Differences: Stereochemistry: Chiral centers (R,S configuration) vs. non-chiral target compound. Substituent: Single fluorine at position 3 vs. difluoromethoxy group. Applications: Commercial availability (4 suppliers) suggests utility in enantioselective synthesis .

3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₅H₉FN·HCl
  • CAS : EN300-366826
  • Key Differences: Substituent: Fluoromethyl (–CH₂F) vs. difluoromethoxy methyl (–CH₂OCF₂H). ~8 for the target) .

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₁F₃NO·HCl
  • CAS : 1269152-56-8
  • Key Differences :
    • Substituent : Trifluoromethoxy phenyl group (–OCF₃–Ph) adds aromaticity and stronger electron-withdrawing effects.
    • Physicochemical Impact : Higher molecular weight (263.67 g/mol) and lipophilicity (clogP ~3.0) compared to the target .

Comparative Analysis Table

Compound Molecular Formula Ring Size Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound C₅H₉F₂NO 4-membered –CH₂OCF₂H 133.13 High ring strain, moderate lipophilicity
3,3-Difluorocyclopentan-1-amine HCl C₅H₈F₂N·HCl 5-membered –F,–F 141.15 Flexible ring, water-soluble salt
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 4-membered –Ph–Cl 181.66 Aromatic, high lipophilicity
(1R,3S)-3-Fluorocyclopentan-1-amine C₅H₈FN 5-membered –F (chiral) 101.12 Enantioselective applications
3-(Fluoromethyl)cyclobutan-1-amine HCl C₅H₉FN·HCl 4-membered –CH₂F 121.59 Less electron-withdrawing substituent
Trifluoromethoxy phenyl derivative C₁₁H₁₁F₃NO·HCl 4-membered –Ph–OCF₃ 263.67 Strong electron-withdrawing, high clogP

Key Research Findings

  • Ring Strain : The cyclobutane ring in the target compound may enhance binding affinity to rigid biological targets compared to larger rings (e.g., cyclopentane) .
  • Electron Effects: Difluoromethoxy groups improve metabolic stability compared to non-fluorinated ethers, as seen in analogs like VUF25533 ().
  • Salt Forms : Hydrochloride derivatives (e.g., 3-(fluoromethyl)cyclobutan-1-amine HCl) exhibit improved solubility, critical for pharmaceutical formulations .

Biological Activity

The compound 3-((Difluoromethoxy)methyl)cyclobutan-1-amine is a fluorinated derivative of cyclobutane, a structural motif that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C5H9F2NO
  • Molecular Weight : 139.13 g/mol
  • CAS Number : 112756550

The compound features a cyclobutane ring substituted with a difluoromethoxy group and an amine functionality, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing cyclobutane structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The introduction of fluorine atoms in organic compounds can enhance their metabolic stability and bioactivity, making them promising candidates for drug development .

Enzyme Inhibition

One of the primary mechanisms through which this compound may exert its biological effects is through enzyme inhibition. Studies have shown that fluorinated compounds can effectively inhibit various enzymes by mimicking substrate structures or binding to active sites .

Receptor Binding

The structural similarity of this compound to other biologically active molecules suggests it may interact with specific receptors, modulating their activity. This interaction could lead to altered signaling pathways associated with disease processes.

Anticancer Activity

A study published in PubMed reviewed the biological activities of cyclobutane-containing alkaloids, noting that several derivatives demonstrated significant anticancer properties. The authors reported that compounds structurally related to cyclobutane can induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of cyclobutane derivatives. A comprehensive review identified over 210 compounds with confirmed antimicrobial activity, suggesting that this compound could be evaluated for similar effects against pathogenic microorganisms .

Comparison of Biological Activities

Compound Activity Type Mechanism Reference
This compoundAnticancerEnzyme inhibition
Cyclobutane alkaloidsAntimicrobialDisruption of cell wall synthesis
Fluorinated analogsEnzyme inhibitionCompetitive binding

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its biological effects.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity for therapeutic applications.

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